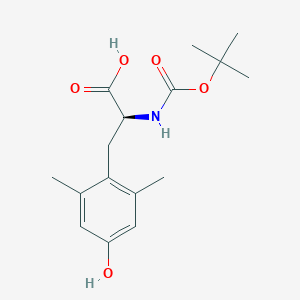

N-Boc-2,6-Dimethyl-L-tyrosine

Vue d'ensemble

Description

N-Boc-2,6-Dimethyl-L-tyrosine is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxy-substituted aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2,6-Dimethyl-L-tyrosine typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxy-substituted aromatic ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors can enhance the reaction efficiency and scalability, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Table 1: Key Reaction Steps and Conditions

- The Negishi coupling step utilizes a palladium catalyst system under microwave irradiation to introduce methyl groups at the 2′ and 6′ positions of the tyrosine aromatic ring .

- Boc protection is performed in a one-pot reaction with tert-butyl dicarbonate ((Boc)₂O) under strongly alkaline conditions (pH ≥12) .

Derivatization and Functional Group Manipulation

This compound serves as a precursor for diverse derivatives through selective transformations:

N-Fmoc Protection

- Reaction : Fmoc-Cl reacts with the amine group under basic conditions (NaOH, H₂O/dioxane).

- Yield : 75–80% for N-Fmoc-2,6-dimethyl-L-tyrosine .

Ortho-Methylation via Pd-Catalyzed C–H Activation

- Conditions : Pd(OAc)₂, MeI, and Bn₂N directing groups enable mono- or di-methylation .

- Application : Generates mono-methylated variants (e.g., Mmt) for peptide backbone modifications .

Hydrogenolysis for Debenzylation

- Process : Catalytic hydrogenation (H₂, Pd/C) removes benzyl protecting groups from intermediates .

- Outcome : Yields free aniline derivatives (e.g., compound 24 in Scheme 4 of ).

Integration into Opioid Peptidomimetics

This compound is incorporated into tetrahydroquinoline (THQ)-based scaffolds to enhance opioid receptor binding:

Table 2: Pharmacological Profile of THQ Analogues

| Compound | MOR Binding (Kᵢ, nM) | DOR Binding (Kᵢ, nM) | KOR Binding (Kᵢ, nM) |

|---|---|---|---|

| 4a | 0.45 | 12.3 | 9.8 |

| 4d | 0.51 | >1000 | 632 |

- 4a (with Dmt) shows high potency at μ-opioid receptors (MOR) .

- 4d (with dichloro-Dmt) retains MOR affinity but gains selectivity over δ- and κ-opioid receptors (DOR/KOR) .

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Peptide Synthesis

Key Building Block

N-Boc-2,6-Dimethyl-L-Tyrosine is extensively used as a building block in peptide synthesis. Its incorporation into peptides allows for the creation of modified structures that can enhance stability and bioactivity. The compound's ability to mimic natural amino acids while providing additional functional groups makes it particularly valuable in generating diverse peptide libraries for biological studies .

Case Study: Opioid Peptides

Research has demonstrated that peptides incorporating this compound can exhibit improved potency at opioid receptors. For instance, studies have shown that opioid ligands featuring this residue at the N-terminus often display superior binding affinity compared to their natural counterparts, which is crucial for developing effective analgesics .

Drug Development

Neurological Disorders

The pharmaceutical industry utilizes this compound in the development of new drugs targeting neurological disorders. Its structural similarity to natural amino acids allows researchers to design compounds that can effectively interact with biological targets in the nervous system. This has led to the synthesis of novel opioid derivatives that show promise in treating conditions such as chronic pain and irritable bowel syndrome .

Innovative Drug Formulations

The compound's role in drug formulation extends to improving the pharmacokinetic profiles of therapeutic agents. By modifying drug structures with this compound, researchers can enhance solubility and bioavailability, leading to more effective treatments .

Bioconjugation

Targeted Drug Delivery

this compound is employed in bioconjugation processes to facilitate the attachment of biomolecules to drugs or imaging agents. This application enhances the efficacy and targeting capabilities of therapeutic compounds. For example, conjugating this amino acid with antibodies or peptides can improve the specificity of drug delivery systems .

Case Study: Imaging Agents

In studies involving imaging agents for cancer diagnostics, bioconjugates containing this compound demonstrated improved targeting of tumor cells compared to traditional agents. This advancement highlights the compound's potential in precision medicine .

Research on Protein Function

Studying Protein Interactions

The incorporation of this compound into proteins allows researchers to investigate how modifications affect biological activity. This is essential for understanding disease mechanisms and developing therapeutic strategies. The compound serves as a tool for probing protein dynamics and interactions under various physiological conditions .

Insights into Disease Mechanisms

Research utilizing this amino acid has provided insights into how tyrosine modifications can influence protein folding and stability, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Cosmetic Formulations

Antioxidant Properties

In cosmetic science, this compound is explored for its potential antioxidant properties. It is being investigated for incorporation into formulations aimed at improving skin health and combating signs of aging. The compound's ability to scavenge free radicals may enhance the efficacy of anti-aging products .

Summary Table of Applications

| Application Area | Description | Notable Benefits |

|---|---|---|

| Peptide Synthesis | Key building block for modified peptides | Enhanced stability and bioactivity |

| Drug Development | Used in designing drugs for neurological disorders | Improved potency and pharmacokinetics |

| Bioconjugation | Facilitates attachment of biomolecules to drugs or imaging agents | Enhanced targeting capabilities |

| Research on Protein Function | Investigates effects of modifications on protein interactions | Insights into disease mechanisms |

| Cosmetic Formulations | Explored for antioxidant properties in skin health products | Potential improvement in anti-aging formulations |

Mécanisme D'action

The mechanism of action of N-Boc-2,6-Dimethyl-L-tyrosine involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, revealing the active amino group. This allows the compound to participate in various biochemical pathways and reactions, influencing cellular processes and functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-(tert-Butoxycarbonyl)aminoethanoic acid

- (2S)-(tert-Butoxycarbonyl)aminopropanoic acid

Uniqueness

N-Boc-2,6-Dimethyl-L-tyrosine is unique due to the presence of the hydroxy-substituted aromatic ring and the specific stereochemistry of the molecule

Activité Biologique

N-Boc-2,6-Dimethyl-L-Tyrosine (Dmt) is an unnatural amino acid derivative of L-tyrosine that has garnered significant attention in medicinal chemistry, particularly in the development of opioid peptides and other biologically active compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the tyrosine side chain, which enhances its receptor affinity and bioactivity. The compound is often used as a building block in peptide synthesis due to its ability to improve the potency and efficacy of opioid ligands.

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : 209.242 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 412.8 °C

1. Opioid Receptor Affinity

This compound has been shown to significantly enhance the affinity of peptides for opioid receptors. Studies indicate that peptides incorporating Dmt exhibit superior potency at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors compared to their non-methylated counterparts. For instance:

| Compound | MOR EC₅₀ (nM) | DOR EC₅₀ (nM) | KOR EC₅₀ (nM) |

|---|---|---|---|

| Dmt-Tic-Gly | 0.16 ± 0.03 | 1.68 ± 0.14 | >10000 |

| Tyr-Tic-Gly | 0.913 ± 0.03 | 66.9 ± 8.8 | 4216 ± 544 |

These findings suggest that the incorporation of Dmt can lead to increased analgesic effects in preclinical pain models .

2. Antioxidant Properties

Research indicates that Dmt possesses antioxidant properties, which may contribute to its therapeutic potential in mitigating oxidative stress-related conditions. Peptides containing Dmt have been shown to reduce oxidative damage in cellular models .

3. Antibacterial Activity

The antibacterial activity of tyrosine derivatives has been documented, with some studies suggesting that Dmt derivatives exhibit significant antibacterial effects against various pathogens . This activity is attributed to the phenolic structure inherent in tyrosine derivatives.

Case Study: Synthesis and Evaluation of Opioid Peptides

A study focused on synthesizing opioid peptides incorporating this compound demonstrated that these compounds not only retained high receptor affinity but also exhibited enhanced analgesic properties in vivo. The research utilized a microwave-assisted synthesis method for efficient production, resulting in several novel peptide analogs with promising pharmacological profiles .

Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective effects of Dmt-containing peptides in models of neurodegenerative diseases. The results indicated that these peptides could modulate neuroinflammation and protect neuronal cells from oxidative stress, highlighting their potential use in treating conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKQZXRPUXGSLR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545973 | |

| Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99953-00-1 | |

| Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-2,6-dimethyl-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.